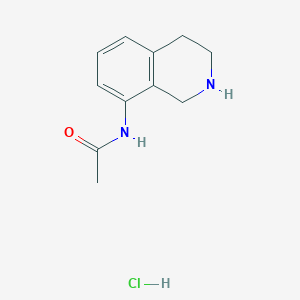

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride

Description

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds characterized by a bicyclic framework consisting of a benzene ring fused to a piperidine ring. These derivatives are widely distributed in natural alkaloids and synthetic pharmaceuticals, with notable examples including morphine, papaverine, and ecteinascidins. The THIQ scaffold’s rigidity and ability to engage in hydrogen bonding and π-π interactions make it a privileged structure in drug discovery.

N-(1,2,3,4-Tetrahydroisoquinolin-8-yl)acetamide hydrochloride (CAS: 2060050-22-6) is a synthetic THIQ derivative featuring an acetamide substituent at the 8-position of the isoquinoline ring and a hydrochloride salt (Figure 1). Its molecular formula is $$ \text{C}{11}\text{H}{14}\text{N}_2\text{O} \cdot \text{HCl} $$, with a molecular weight of 226.71 g/mol. The compound’s physicochemical properties include a purity of ≥95%, a powder form, and stability at room temperature.

Table 1: Key physicochemical properties of N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{14}\text{N}_2\text{O} \cdot \text{HCl} $$ |

| Molecular Weight | 226.71 g/mol |

| Purity | ≥95% |

| Physical Form | Powder |

| Storage Temperature | Room temperature |

| Solubility | Soluble in polar solvents |

Historical Context and Discovery

The synthesis of THIQ derivatives dates to the early 20th century with the development of the Pictet-Spengler reaction, a condensation process between β-arylethylamines and carbonyl compounds. This reaction enabled the efficient construction of the THIQ core and facilitated the exploration of its pharmacological potential. N-(1,2,3,4-Tetrahydroisoquinolin-8-yl)acetamide hydrochloride emerged from efforts to modify the THIQ scaffold for enhanced bioactivity.

Early work on THIQ derivatives focused on natural alkaloids like papaverine, discovered in 1848 by Georg Merck as an opium-derived antispasmodic agent. Modern synthetic approaches, such as those described by Jackson and Heathcock, have expanded the structural diversity of THIQs, enabling the introduction of functional groups like acetamide at specific positions. The hydrochloride salt form of this compound improves solubility and stability, making it suitable for pharmacological screening.

Significance in Chemical and Pharmaceutical Research

THIQ derivatives are pivotal in medicinal chemistry due to their broad-spectrum bioactivities, including anticancer, antimicrobial, and neuroprotective effects. N-(1,2,3,4-Tetrahydroisoquinolin-8-yl)acetamide hydrochloride has been investigated for its potential as a KRas inhibitor and anti-angiogenic agent in colorectal cancer models. Its acetamide moiety enhances hydrogen-bonding interactions with target proteins, as demonstrated in molecular docking studies with KRas and VEGF receptors.

Table 2: Biological activities of select THIQ derivatives

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| GM-3-18 | KRas (HCT116) | 0.9–10.7 |

| GM-3-121 | VEGF | 1.72 |

| Papaverine | Smooth muscle | N/A |

Scope and Objectives of the Research

Current research on N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride aims to:

- Elucidate its mechanism of action in KRas-driven cancers.

- Optimize synthetic routes for scalability and yield.

- Explore structural modifications to enhance selectivity and potency.

- Investigate its potential in combinatorial chemistry for drug discovery.

Ongoing studies leverage advanced techniques like cryo-EM and molecular dynamics simulations to map its interactions with oncogenic targets. Collaborative initiatives, such as the Eli Lilly Open Innovation Drug Discovery Program, have accelerated its preclinical evaluation.

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11;/h2-4,12H,5-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIZLWWITAKZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound has shown biological activity against various pathogens and is being investigated for its potential use in treating infections.

Medicine: Research is ongoing to explore its therapeutic potential in neurodegenerative disorders and other medical conditions.

Industry: It is used in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. Studies suggest that it may modulate neurotransmitter systems or inhibit enzymes involved in disease processes.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the acetamide group.

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate: A related compound with a different functional group.

(1,2,3,4-tetrahydroisoquinolin-8-yl)methanol hydrochloride: Another derivative with a methanol group instead of acetamide.

Uniqueness: N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is unique due to its specific acetamide group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride (N-THIQ-Ac HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- SMILES Notation : CC(=O)NC1=CC=CC2=C1CNCC2

- InChIKey : VNHMDZPGVOMMEC-UHFFFAOYSA-N

The precise mechanism of action for N-THIQ-Ac HCl is not fully elucidated; however, it is believed to interact with various neurotransmitter systems and may modulate the activity of enzymes involved in disease processes. Research indicates that derivatives of tetrahydroisoquinoline can exhibit effects on:

- Dopamine Receptors : Potential modulation of dopamine signaling pathways.

- Serotonin Receptors : Interaction with serotonin pathways may influence mood and anxiety levels.

- Neuroprotective Effects : Inhibition of apoptosis in cellular models suggests a protective role against neuronal damage.

Biological Activities

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride has shown a variety of biological activities:

- Antiviral Properties : Demonstrated efficacy against viruses such as Japanese encephalitis.

- Neuroprotective Effects : Inhibits apoptosis in neuronal cells, indicating potential for treating neurodegenerative diseases.

- Antimicrobial Activity : Exhibits activity against various pathogens, making it a candidate for infection treatment.

- Sleep-Promoting Effects : May promote sleep and decrease alertness through orexin receptor antagonism, which could be beneficial for stress-related disorders .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study evaluated the antiviral properties of N-THIQ-Ac HCl against Japanese encephalitis virus (JEV). The compound showed significant inhibition of viral replication in vitro, suggesting its potential use as a therapeutic agent in viral infections. Further investigations are required to understand the detailed mechanisms involved.

Case Study: Neuroprotection

In a model assessing neuroprotection, N-THIQ-Ac HCl was found to reduce neuronal cell death induced by oxidative stress. This property indicates its potential application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to modulate apoptotic pathways highlights its therapeutic promise.

Preparation Methods

Multi-Step Synthesis via Cyclization and Acylation

Alternative Route via Alkylation and Amide Coupling

Catalytic Stereoselective Hydrogenation (for Chiral Derivatives)

- Enantiomerically enriched tetrahydroisoquinolines can be prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral Ru(II) complexes as catalysts. This approach allows control over stereochemistry, which is critical for biological activity.

Continuous flow reactors and automated systems have been proposed to scale up the synthesis efficiently, improving yield and reproducibility for industrial production.

The choice of solvent and reaction temperature during acylation and salt formation steps significantly affects the purity and crystallinity of the hydrochloride salt.

Catalytic hydrogenation methods using chiral catalysts yield high enantiomeric excess (up to 94%) and excellent chemical yields (up to 99%), which is beneficial for producing optically pure compounds for pharmacological studies.

| Parameter | Method 1 (Cyclization + Reduction) | Method 2 (Alkylation + Coupling) | Method 3 (Catalytic Hydrogenation) |

|---|---|---|---|

| Starting Material | Phenethylamine derivatives | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline derivatives |

| Key Reagents | POCl3, NaBH4, Acetic anhydride | 2-bromo-acetic acid methyl ester, coupling agents | Chiral Ru(II) catalyst, hydrogen donor |

| Reaction Conditions | Reflux, room temp acetylation | Alkylation at 80°C, coupling at room temp | Room temp, 7-22 h reaction time |

| Yield (%) | ~80-85% | Good, not always specified | 85-99% |

| Product Form | Free base | Free base | Enantiomerically enriched free base |

| Salt Formation | HCl in isopropanol | HCl in isopropanol | HCl in isopropanol |

| Enantiomeric Excess | Not applicable | Not applicable | Up to 94% ee |

The preparation of N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride involves well-established organic synthesis techniques, primarily centered on constructing the tetrahydroisoquinoline core followed by acetamide functionalization and salt formation. The methods range from classical cyclization and reduction to modern catalytic stereoselective hydrogenations, allowing for both racemic and enantiomerically enriched products. Optimization of reaction conditions and scale-up strategies are documented to enhance yield, purity, and applicability for pharmaceutical research.

Q & A

Basic: How can spectroscopic and computational methods be combined to confirm the structural integrity of N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride?

Answer:

- Spectroscopic Validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₁H₁₄N₂O·HCl) and compare observed m/z values with predicted adducts (e.g., [M+H]+ at m/z 191.11789) .

- NMR Analysis : Assign proton and carbon signals via ¹H/¹³C NMR, focusing on the tetrahydroisoquinoline ring and acetamide moiety. Cross-validate with DEPT and HSQC experiments.

- Computational Cross-Check : Compare experimental IR or UV spectra with density functional theory (DFT)-predicted vibrational/electronic profiles. Collision cross-section (CCS) values (e.g., 141.9 Ų for [M+H]+) can be validated via ion mobility spectrometry .

Basic: What synthetic strategies are recommended to optimize purity for N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride?

Answer:

- Key Steps :

- Ring Closure : Use Pictet-Spengler reactions to form the tetrahydroisoquinoline core, ensuring proper pH control (e.g., acidic conditions for cyclization).

- Acetylation : React the amine group with acetyl chloride in anhydrous dichloromethane, monitored by TLC.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt.

- Quality Control : Confirm purity (≥98%) via HPLC-UV (λmax ~255 nm) and elemental analysis .

Advanced: How can discrepancies in predicted vs. experimental collision cross-section (CCS) values be resolved?

Answer:

- Adduct-Specific Calibration : CCS values vary with adduct type (e.g., [M+Na]+: 153.2 Ų vs. [M+H]+: 141.9 Ų). Use calibration standards with matching adducts for ion mobility spectrometry .

- Conformational Sampling : Perform molecular dynamics (MD) simulations to model gas-phase conformers and compare with experimental drift times.

- Instrumental Factors : Adjust voltage gradients and buffer gas pressure to minimize artifacts. Cross-validate with tandem MS/MS fragmentation patterns .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

- Receptor Binding Assays : Screen for affinity to opioid or adrenergic receptors (structurally related to tetrahydroisoquinoline derivatives) using radioligand displacement .

- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric assays.

- Cellular Uptake : Use Caco-2 cell monolayers to assess permeability, critical for CNS-targeted compounds .

Advanced: How to assess the compound’s stability under pharmacological testing conditions?

Answer:

- Forced Degradation : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS.

- Thermal Stability : Store at -20°C (long-term) vs. 25°C (accelerated) and quantify decomposition products .

- Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .

Advanced: How to address contradictions between experimental NMR data and computational predictions?

Answer:

- Solvent Effects : Recalculate NMR chemical shifts (DFT) with explicit solvent models (e.g., DMSO or water).

- Dynamic Averaging : Account for conformational flexibility via MD-NMR hybrid methods.

- Reference Standards : Compare with structurally analogous compounds (e.g., 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride) to validate assignments .

Advanced: What methods ensure isomeric purity during synthesis?

Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers.

- X-ray Crystallography : Confirm absolute configuration of single crystals.

- Stereochemical Control : Optimize reaction conditions (e.g., temperature, catalysts) to favor desired stereoisomers, referencing related tetrahydroisoquinoline derivatives .

Advanced: How to predict metabolic pathways using in silico tools?

Answer:

- Site Metabolism Identification : Use MetaSite or GLORYx to predict Phase I/II modification sites (e.g., acetamide hydrolysis or ring oxidation).

- CYP450 Docking : Perform molecular docking with CYP3A4/2D6 isoforms to identify potential metabolic hotspots.

- Cross-Validation : Compare predictions with in vitro microsomal stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.